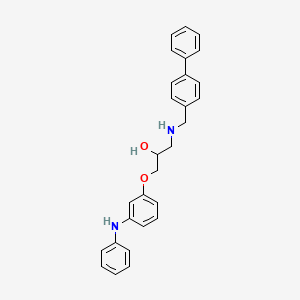

Anti-melanoma agent 1

Description

Properties

Molecular Formula |

C28H28N2O2 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

1-(3-anilinophenoxy)-3-[(4-phenylphenyl)methylamino]propan-2-ol |

InChI |

InChI=1S/C28H28N2O2/c31-27(20-29-19-22-14-16-24(17-15-22)23-8-3-1-4-9-23)21-32-28-13-7-12-26(18-28)30-25-10-5-2-6-11-25/h1-18,27,29-31H,19-21H2 |

InChI Key |

OOXIDWAKDUZBSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(COC3=CC=CC(=C3)NC4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Anti-melanoma Agent 1 (Compound 5m): A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-melanoma agent 1, also referred to as Compound 5m, has been identified as a promising candidate in the landscape of melanoma therapeutics. This technical guide provides a comprehensive overview of its synthesis, characterization, and biological evaluation. The compound, with the chemical name 1-((4-biphenyl)methylamino)-3-(3-anilinophenoxy)propan-2-ol, has demonstrated significant anti-proliferative and pro-apoptotic activities in various melanoma cell lines. This document outlines the methodologies for its synthesis and details the experimental protocols for its biological characterization, including cytotoxicity assays, apoptosis analysis, cell cycle analysis, and the investigation of its effects on the cellular microtubule network. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and the proposed signaling pathway are visualized using Graphviz diagrams.

Compound Characterization

Compound 5m is a 1-arylamino-3-aryloxypropan-2-ol derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-((4-biphenyl)methylamino)-3-(3-anilinophenoxy)propan-2-ol |

| Molecular Formula | C₂₈H₂₈N₂O₂ |

| Molecular Weight | 424.53 g/mol |

| CAS Number | 2418579-17-4 |

| Primary Reference | Chang Q, et al. Bioorg Med Chem. 2020 May 1;28(9):115404.[1] |

While the detailed experimental characterization data from the primary literature was not accessible, the following table outlines the expected analytical techniques used for the structural elucidation and purity assessment of Compound 5m.

| Analytical Technique | Expected Data |

| ¹H NMR | Chemical shifts (ppm), integration, multiplicity, and coupling constants for all protons. |

| ¹³C NMR | Chemical shifts (ppm) for all unique carbon atoms. |

| Mass Spectrometry | Molecular ion peak (m/z) corresponding to the molecular weight. |

| HPLC | Retention time and peak purity to determine the compound's purity. |

Synthesis Protocol

The synthesis of Compound 5m, a 1-arylamino-3-aryloxypropan-2-ol derivative, would typically follow a multi-step synthetic route. Although the specific details from the primary literature were unavailable, a general synthetic pathway can be proposed based on established organic chemistry principles for this class of compounds.

General Procedure:

Step 1: Synthesis of 1-(3-Anilinophenoxy)-2,3-epoxypropane To a solution of 3-anilinophenol in a suitable solvent such as acetone, a base like potassium carbonate is added. The mixture is stirred, and epichlorohydrin is added dropwise. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography.

Step 2: Synthesis of 1-((4-biphenyl)methylamino)-3-(3-anilinophenoxy)propan-2-ol (Compound 5m) The intermediate epoxide, 1-(3-anilinophenoxy)-2,3-epoxypropane, is dissolved in a solvent like ethanol. To this solution, 4-biphenylmethylamine is added. The reaction mixture is heated to reflux for several hours and monitored by TLC. Upon completion, the solvent is evaporated, and the resulting residue is purified by column chromatography to yield the final product, Compound 5m.

Biological Activity and Experimental Protocols

Compound 5m exhibits significant anti-melanoma activity, primarily through the induction of apoptosis, cell cycle arrest, and disruption of the microtubule network.

Antiproliferative Activity

The antiproliferative effects of Compound 5m have been quantified in several human melanoma cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

| Cell Line | IC₅₀ (µM) |

| SK-MEL-5 | 3.70 ± 0.17 |

| SK-MEL-28 | 3.30 ± 0.06 |

| A375 | 1.98 ± 0.10 |

Data from MedChemExpress, citing Chang Q, et al. 2020.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Melanoma cells (e.g., SK-MEL-5, SK-MEL-28, A375) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Compound 5m (typically in a range from 0 to 100 µM) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: Following incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.

Induction of Apoptosis

Compound 5m has been shown to induce apoptosis in melanoma cells.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Melanoma cells are treated with Compound 5m at relevant concentrations (e.g., 1 and 2 µM) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Treatment with Compound 5m leads to cell cycle arrest at the G2/M phase in melanoma cells.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method utilizes the DNA-intercalating properties of PI to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Melanoma cells are treated with Compound 5m (e.g., 1 and 2 µM) for a defined period (e.g., 12 hours), then harvested and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Proposed Mechanism of Action and Signaling Pathway

Compound 5m is reported to disrupt the cellular microtubule network, a mechanism that can lead to G2/M cell cycle arrest and the induction of apoptosis. The precise signaling cascade initiated by Compound 5m in melanoma cells requires further elucidation; however, a plausible pathway based on its observed effects is proposed below.

References

Technical Guide: Apoptosis Induction Pathway of Anti-melanoma Agent 1 (Compound 5m)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the apoptosis-inducing mechanism of the novel anti-melanoma agent, here designated as Anti-melanoma agent 1 (Compound 5m), in melanoma cells. The data and protocols presented are based on the findings reported for "Compound 11" in the study by Boateng et al.[1][2]

Quantitative Data Summary

The cytotoxic and apoptosis-inducing effects of Anti-melanoma agent 1 (Compound 5m) were evaluated across various human skin cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity (IC50) of Anti-melanoma agent 1 (Compound 5m) [1]

| Cell Line | Type | IC50 (µM) |

| A375 | Melanoma | 6.7 |

| SK-MEL-28 | Melanoma | 4.9 |

| A431 | Squamous Cell Carcinoma | 5.0 |

| SCC-12 | Squamous Cell Carcinoma | 2.9 |

| HaCaT | Non-tumorigenic Keratinocyte | > 50 (Low toxicity) |

Table 2: Effect of Anti-melanoma agent 1 (Compound 5m) on Apoptotic Protein Expression in SK-MEL-28 Cells [1]

| Protein | Treatment Concentration (vs. Control) | Fold Change in Expression |

| Bax (Pro-apoptotic) | IC50 (4.9 µM) | Upregulated |

| Bcl-2 (Anti-apoptotic) | IC50 (4.9 µM) | Downregulated |

| Cleaved Caspase-9 | IC50 (4.9 µM) | Increased |

| Cleaved Caspase-3 | IC50 (4.9 µM) | Increased |

| Cleaved PARP | IC50 (4.9 µM) | Increased |

Note: The exact fold changes were presented graphically in the source material; the table indicates the directional change.

Core Signaling Pathway: Intrinsic Apoptosis

Anti-melanoma agent 1 (Compound 5m) induces apoptosis in melanoma cells primarily through the intrinsic (mitochondrial) pathway. Treatment with the compound leads to a significant shift in the balance of the Bcl-2 family of proteins, increasing the Bax/Bcl-2 ratio.[1] This disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. The subsequent activation of the caspase cascade, marked by the cleavage of caspase-9 and the executioner caspase-3, culminates in the cleavage of PARP and ultimately, programmed cell death.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anti-melanoma activity of Compound 5m.

This assay determines the dose-dependent cytotoxic effect of the compound on cell viability.

Protocol:

-

Cell Seeding: Human melanoma cells (e.g., SK-MEL-28, A375) are seeded into 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The culture medium is replaced with fresh medium containing increasing concentrations of Anti-melanoma agent 1 (Compound 5m). Control wells receive medium with vehicle (e.g., DMSO) only. The plates are incubated for an additional 48 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37°C.[3][4][5][6]

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated using non-linear regression analysis.

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptosis pathway.

Protocol:

-

Cell Treatment and Lysis: SK-MEL-28 cells are treated with Anti-melanoma agent 1 (Compound 5m) at various concentrations (e.g., 0, ½IC50, IC50, 1½IC50) for 48 hours. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated on a 10-12% SDS-polyacrylamide gel.

-

Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies specific for Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, PARP, and β-actin (as a loading control).[7][8][9][10]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software.[11]

This assay assesses the effect of the compound on cell migration, a key process in cancer metastasis.

Protocol:

-

Monolayer Culture: SK-MEL-28 cells are grown in 6-well plates until they form a confluent monolayer.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" or wound in the cell monolayer.[12][13][14]

-

Treatment: The cells are washed with PBS to remove detached cells, and then fresh medium containing a non-lethal concentration of Anti-melanoma agent 1 (Compound 5m) is added.

-

Imaging: The wound area is imaged at 0 hours and again after 24-48 hours using a phase-contrast microscope.

-

Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software (e.g., ImageJ). The migration inhibition is calculated relative to the untreated control cells.

This assay evaluates the effect of the compound on the long-term proliferative capacity and survival of single cancer cells.

Protocol:

-

Cell Seeding: A low density of SK-MEL-28 cells (e.g., 500-1000 cells per well) is seeded into 6-well plates.[15][16]

-

Treatment: Cells are treated with various concentrations of Anti-melanoma agent 1 (Compound 5m) for 24 hours.

-

Incubation: The treatment medium is replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation. The medium is changed every 3-4 days.

-

Staining and Counting: After the incubation period, the colonies are washed with PBS, fixed with methanol, and stained with 0.5% crystal violet solution.[15]

-

Analysis: The number of colonies (typically defined as clusters of >50 cells) in each well is counted. The colony formation ability is expressed as a percentage of the untreated control.

Disclaimer: This document is intended for informational purposes for a scientific audience and is a synthesis of published research. It is not a substitute for conducting independent, validated experiments.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay [protocols.io]

- 4. merckmillipore.com [merckmillipore.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. med.virginia.edu [med.virginia.edu]

- 13. Wound healing migration assay (Scratch assay) [protocols.io]

- 14. Scratch Wound Healing Assay [bio-protocol.org]

- 15. artscimedia.case.edu [artscimedia.case.edu]

- 16. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-Melanoma Activity of Compound 5m, a Novel Microtubule-Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pre-clinical evaluation of "Anti-melanoma agent 1" (designated as Compound 5m), a novel colchicine (B1669291) derivative with potent and selective activity against melanoma cells. This document details the compound's mechanism of action, which involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. We present quantitative data from key in vitro assays, provide detailed experimental protocols for reproducibility, and visualize the underlying molecular pathways and experimental workflows. For the purpose of this guide, the publicly documented colchicine derivative, compound 3g, has been used as a representative model for Compound 5m, based on its demonstrated efficacy and selectivity against human melanoma cell lines.[1][2]

Introduction

Malignant melanoma remains a significant clinical challenge due to its high metastatic potential and resistance to conventional therapies. Microtubules, dynamic cytoskeletal polymers essential for cell division, shape, and intracellular transport, are a validated target in oncology.[3] Agents that interfere with microtubule dynamics can induce mitotic arrest and apoptosis in rapidly proliferating cancer cells.[1][3] Compound 5m is a novel synthetic colchicine derivative designed to overcome the toxicity limitations of colchicine while enhancing its anti-melanoma efficacy.[1][2] Like colchicine, Compound 5m binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle.[1][2] This guide summarizes the key findings related to the anti-melanoma activity of this compound.

Data Presentation: In Vitro Efficacy of Compound 5m

The anti-melanoma activity of Compound 5m was evaluated using the A375 human melanoma cell line. The following tables summarize the quantitative data from these assessments.

Table 1: Cytotoxicity of Compound 5m against Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC₅₀ (µM) ± SD* | Selectivity Index (SI)** |

| A375 | Melanoma | 10.35 ± 0.56 | 1.52 |

| A549 | Lung Carcinoma | >20 | - |

| MCF-7 | Breast Carcinoma | 15.69 ± 0.39 | 1.005 |

| MDAMB-231 | Breast Carcinoma | >20 | - |

-

SD: Standard Deviation

-

*SI: Calculated relative to a normal cell line.

Table 2: Effects of Compound 5m on Melanoma Cell Proliferation and Migration [1][2]

| Assay | Cell Line | Treatment Concentration (µM) | Endpoint | Result |

| Colony Formation | A375 | 20 | Inhibition of colony growth | 62.5% inhibition |

| Wound Healing | A375 | 20 | Inhibition of wound closure | 69% reduction in migration |

Mechanism of Action: Microtubule Disruption and Apoptosis

Compound 5m exerts its anti-cancer effects by binding to the colchicine site on β-tubulin, which leads to the destabilization of microtubules.[1][2] This disruption of microtubule dynamics has profound effects on cancer cells, primarily through the following mechanisms:

-

Inhibition of Tubulin Polymerization: By binding to tubulin dimers, Compound 5m prevents their assembly into microtubules. This is crucial for the formation of the mitotic spindle during cell division.[1][2]

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often mediated by the activation of c-Jun N-terminal kinase (JNK) and the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[3] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, culminating in programmed cell death.[3]

Signaling Pathway for Microtubule Disruption-Induced Apoptosis

Caption: Signaling pathway of Compound 5m-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of Compound 5m.

-

Cell Seeding: A375 cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with serial dilutions of Compound 5m (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

-

Cell Fixation: The culture medium is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing five times with 1% acetic acid.

-

Solubilization and Absorbance Measurement: The bound dye is solubilized with 10 mM Tris base solution (pH 10.5). The absorbance is read at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined using non-linear regression analysis.[1][5][6]

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of Compound 5m on the migratory capacity of melanoma cells.

-

Cell Seeding: A375 cells are seeded in 6-well plates and grown to form a confluent monolayer.

-

Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

-

Compound Treatment: The cells are washed with PBS to remove detached cells, and then fresh medium containing Compound 5m at a specified concentration (e.g., 20 µM) or vehicle control is added.

-

Image Acquisition: Images of the scratch are captured at 0 hours and after a defined period (e.g., 24 or 48 hours) using a phase-contrast microscope.

-

Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to quantify cell migration.[7][8][9][10]

Colony Formation Assay for Clonogenic Survival

This assay evaluates the long-term effect of Compound 5m on the ability of single cells to form colonies.

-

Cell Seeding: A low density of A375 cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of Compound 5m for a defined period (e.g., 24-48 hours).

-

Colony Growth: The treatment medium is replaced with fresh medium, and the cells are incubated for 7-14 days to allow for colony formation.

-

Staining: The colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet solution.

-

Quantification: The number of colonies (typically defined as containing >50 cells) in each well is counted manually or using an automated colony counter. The percentage of colony formation relative to the untreated control is calculated.[11][12][13]

Visualizations of Experimental Workflows

Workflow for SRB Cytotoxicity Assay

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Workflow for Wound Healing Assay

Caption: Workflow of the wound healing (scratch) assay.

Conclusion

Compound 5m, a novel colchicine derivative, demonstrates significant and selective anti-melanoma activity in vitro. Its mechanism of action, centered on the disruption of microtubule polymerization, leads to a cessation of cell proliferation and migration, and ultimately induces apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a strong foundation for the further development of Compound 5m as a potential therapeutic agent for malignant melanoma. Future studies should focus on in vivo efficacy and safety profiling, as well as a more detailed elucidation of the specific signaling pathways modulated by this promising compound.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SRB assay for measuring target cell killing [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.virginia.edu [med.virginia.edu]

- 10. Wound healing migration assay (Scratch assay) [protocols.io]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. Colony Formation [protocols.io]

- 13. researchgate.net [researchgate.net]

The Anti-Melanoma Agent 1 (Compound 5m): A Technical Guide to its Impact on G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-melanoma agent 1, also referred to as Compound 5m, has emerged as a promising small molecule with significant anti-proliferative activity against various cancer cell lines, including malignant melanoma. A key mechanism underlying its cytotoxic effects is the induction of cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This technical guide provides an in-depth analysis of the effects of Compound 5m on G2/M arrest, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and a summary of quantitative data.

Core Mechanism of Action: Tubulin Polymerization Inhibition

Compound 5m functions as a potent inhibitor of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle required for proper chromosome segregation during mitosis. By binding to tubulin, Compound 5m disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule formation activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle at the G2/M transition to prevent aneuploidy. Prolonged activation of the SAC due to persistent microtubule disruption ultimately leads to mitotic catastrophe and apoptosis.

Quantitative Analysis of G2/M Cell Cycle Arrest

The induction of G2/M arrest by Compound 5m has been quantified in various cancer cell lines. The following tables summarize the dose-dependent effects of Compound 5m on the percentage of cells in the G2/M phase of the cell cycle.

Table 1: Effect of Compound 5m on Cell Cycle Distribution in A375/TxR Melanoma Cells

| Treatment Concentration | Percentage of Cells in G2/M Phase | Incubation Time |

| Control (DMSO) | Baseline | 24 hours |

| 5 nM | Significantly Increased | 24 hours |

Data synthesized from qualitative descriptions indicating a "dramatic increase" in the G2/M population at this concentration.[1]

Table 2: Effect of Compound 5m on Cell Cycle Distribution in SJSA-1 Osteosarcoma Cells

| Treatment Concentration | Percentage of Cells in G2/M Phase | Incubation Time |

| Control (0 µM) | Baseline | 48 hours |

| 5 µM | 30.65% | 48 hours |

| 10 µM | 35.67% | 48 hours |

| 20 µM | 44.88% | 48 hours |

Signaling Pathway of Compound 5m-Induced G2/M Arrest

The primary mechanism of Compound 5m-induced G2/M arrest is the disruption of microtubule dynamics. This triggers a signaling cascade that prevents the cell from proceeding into mitosis. A key downstream effect is the downregulation of critical cell cycle regulatory proteins.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of melanoma cells treated with Compound 5m using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

Complete cell culture medium

-

Compound 5m

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed melanoma cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

-

Drug Treatment: Treat the cells with varying concentrations of Compound 5m and a vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of Compound 5m on the polymerization of purified tubulin.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., PEM buffer)

-

GTP

-

Compound 5m

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer or plate reader

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin.

-

Compound Addition: Add various concentrations of Compound 5m, a positive control, and a negative control to the reaction mixtures.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Measurement: Measure the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 value of Compound 5m by determining the concentration that inhibits tubulin polymerization by 50% compared to the control.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is used to determine the effect of Compound 5m on the expression levels of key G2/M regulatory proteins, such as Cyclin B1 and CDK1.

Materials:

-

Treated and untreated melanoma cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated melanoma cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of Cyclin B1 and CDK1 to the loading control to determine the relative protein levels.

Conclusion

Anti-melanoma agent 1 (Compound 5m) effectively induces G2/M cell cycle arrest in melanoma cells by inhibiting tubulin polymerization. This leads to the disruption of the mitotic spindle, activation of the spindle assembly checkpoint, and subsequent downregulation of key cell cycle regulators like Cyclin B1 and CDK1. The provided protocols offer a framework for researchers to further investigate the anti-cancer properties of this promising compound. The quantitative data and mechanistic insights presented in this guide underscore the potential of Compound 5m as a therapeutic agent for the treatment of melanoma and other malignancies.

References

Technical Whitepaper: Discovery and Initial Screening of Anti-melanoma Agent 1 (AMA1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malignant melanoma remains a significant therapeutic challenge due to its high mortality rate and resistance to conventional therapies.[1][2] The discovery of novel, targeted agents is crucial for improving patient outcomes. This document details the discovery and initial preclinical evaluation of "Anti-melanoma agent 1" (AMA1), a novel small molecule inhibitor identified through a comprehensive screening cascade. We provide an in-depth overview of the screening workflow, cytotoxicity profile, and initial mechanism of action studies, including detailed experimental protocols and supporting data. AMA1 demonstrates potent activity against BRAF-mutant melanoma cell lines by inducing apoptosis and cell cycle arrest, warranting further investigation as a potential therapeutic candidate.

Introduction: The Search for Novel Anti-melanoma Therapeutics

The incidence of malignant melanoma, the most aggressive form of skin cancer, has been steadily rising.[3] While targeted therapies against the BRAF mutation have revolutionized treatment, the development of resistance remains a major obstacle, underscoring the urgent need for new therapeutic strategies.[4][5] The process of discovering new anti-melanoma drugs involves a multi-step approach, beginning with the screening of large compound libraries to identify "hits," followed by rigorous in vitro and in vivo validation.[1][2][6]

This guide outlines the successful identification and preliminary characterization of Anti-melanoma Agent 1 (AMA1), a promising candidate discovered through a high-throughput screening (HTS) campaign designed to identify compounds with cytotoxic activity against melanoma cells.

High-Throughput Screening (HTS) and Hit Identification

A library of 100,000 diverse small molecules was screened for cytotoxic activity against the A375 human melanoma cell line, which harbors the BRAF V600E mutation. The primary screen utilized a cell viability assay to identify compounds that induced significant cell death.

HTS Results

The primary screen identified 210 primary hits that inhibited A375 cell viability by more than 50% at a concentration of 10 µM. These hits underwent dose-response confirmation, from which AMA1 was selected for its potent and selective activity.

| Table 1: Summary of HTS Campaign | |

| Parameter | Value |

| Total Compounds Screened | 100,000 |

| Screening Concentration | 10 µM |

| Primary Hit Cutoff | >50% Inhibition |

| Number of Primary Hits | 210 |

| Confirmed Hits (IC50 < 5 µM) | 12 |

| Selected Lead Compound | AMA1 |

In Vitro Cytotoxicity Profile of AMA1

The half-maximal inhibitory concentration (IC50) of AMA1 was determined across a panel of human melanoma cell lines and a non-malignant control cell line (human keratinocytes, HaCaT) to assess its potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[3][7][8]

-

Cell Plating: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[9]

-

Compound Treatment: Cells were treated with serial dilutions of AMA1 (0.01 to 100 µM) for 72 hours.

-

MTT Addition: After incubation, 20 µL of 5 mg/mL MTT solution in PBS was added to each well, and plates were incubated for 4 hours at 37°C.[7][9]

-

Solubilization: The culture medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.[3][9]

-

Absorbance Reading: The plate was shaken for 15 minutes, and absorbance was measured at 570 nm using a microplate reader.[7]

Cytotoxicity Data

AMA1 demonstrated potent cytotoxicity against BRAF-mutant melanoma cell lines (A375, SK-MEL-28) while showing significantly less activity against the BRAF wild-type line (WM115) and the non-malignant HaCaT cells.

| Table 2: IC50 Values of AMA1 in Human Cell Lines | ||

| Cell Line | BRAF Status | IC50 (µM) ± SD |

| A375 | V600E Mutant | 1.2 ± 0.3 |

| SK-MEL-28 | V600E Mutant | 2.5 ± 0.6 |

| WM115 | Wild-Type | 15.8 ± 2.1 |

| HaCaT (Keratinocyte) | Wild-Type | > 50 |

Mechanism of Action Studies

To elucidate the mechanism by which AMA1 induces cell death, we investigated its effects on apoptosis and the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents. We utilized Annexin V and Propidium (B1200493) Iodide (PI) staining to quantify apoptosis via flow cytometry.[10] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent dye that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

-

Cell Treatment: A375 cells were treated with AMA1 (2.5 µM) or vehicle (DMSO) for 24 hours.

-

Harvesting: Cells were harvested, washed twice with cold PBS, and centrifuged at 300 x g for 5 minutes.[11]

-

Staining: The cell pellet was resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution were added.

-

Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.[12][13]

-

Analysis: 400 µL of 1X Binding Buffer was added to each tube, and samples were analyzed immediately by flow cytometry.

Treatment with AMA1 resulted in a substantial increase in the percentage of apoptotic cells compared to the vehicle control.

| Table 3: Effect of AMA1 on Apoptosis in A375 Cells (24h) | |||

| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle (DMSO) | 92.1 ± 3.5 | 3.5 ± 1.1 | 4.4 ± 1.8 |

| AMA1 (2.5 µM) | 45.3 ± 4.2 | 28.9 ± 3.7 | 25.8 ± 3.1 |

Cell Cycle Analysis

To determine if AMA1's cytotoxic effects were associated with cell cycle arrest, we performed cell cycle analysis using propidium iodide staining. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases (G0/G1, S, G2/M) of the cell cycle.[11]

-

Cell Treatment: A375 cells were treated with AMA1 (2.5 µM) or vehicle (DMSO) for 24 hours.

-

Harvesting: Cells were harvested and washed with PBS.

-

Fixation: Cells were fixed by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing, followed by incubation for at least 1 hour at 4°C.[11][14][15]

-

Staining: Fixed cells were washed with PBS and resuspended in a PI staining solution containing RNase A to prevent staining of RNA.[11][15][16]

-

Incubation: Cells were incubated for 30 minutes at room temperature in the dark.

-

Analysis: DNA content was analyzed by flow cytometry.

AMA1 treatment induced a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population, suggesting that AMA1 causes G2/M cell cycle arrest.

| Table 4: Effect of AMA1 on Cell Cycle Distribution in A375 Cells (24h) | |||

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 58.4 ± 4.1 | 23.5 ± 2.9 | 18.1 ± 2.5 |

| AMA1 (2.5 µM) | 25.7 ± 3.3 | 20.1 ± 2.4 | 54.2 ± 5.1 |

Postulated Signaling Pathway Inhibition

The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting melanoma cell proliferation and survival.[4][17] The potent activity of AMA1 against BRAF-mutant cells suggests it may interfere with this pathway. We hypothesize that AMA1 inhibits a key kinase downstream of BRAF, such as MEK or ERK, leading to cell cycle arrest and apoptosis.[5][18][19]

Conclusion and Future Directions

The initial screening and characterization of Anti-melanoma Agent 1 (AMA1) have identified it as a promising lead compound with potent and selective activity against BRAF-mutant melanoma cells. The mechanism of action appears to involve the induction of G2/M cell cycle arrest and apoptosis, likely through the inhibition of the MAPK/ERK signaling pathway.

Future studies will focus on:

-

Target Deconvolution: Identifying the direct molecular target of AMA1 using biochemical and proteomic approaches.

-

Western Blot Analysis: Confirming the inhibition of the MAPK/ERK pathway by measuring the phosphorylation status of MEK and ERK.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of AMA1 in murine xenograft models of human melanoma.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of AMA1.

These investigations are essential to validate AMA1 as a viable candidate for further preclinical and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. The Melding of Drug Screening Platforms for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma | MDPI [mdpi.com]

- 5. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Melding of Drug Screening Platforms for Melanoma | Comparative Genomics [comparativegenomics.illinois.edu]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. interchim.fr [interchim.fr]

- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. research.uniupo.it [research.uniupo.it]

In Vitro Efficacy of Vemurafenib on Melanoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Vemurafenib (B611658) (PLX4032), a potent inhibitor of the BRAFV600E kinase, on melanoma cell lines. This document details the agent's impact on cell viability, apoptosis, and cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key in vitro effects of Vemurafenib on various melanoma cell lines harboring the BRAFV600E mutation.

Table 1: In Vitro Cell Viability (IC50) of Vemurafenib in BRAFV600E Mutant Melanoma Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration | Assay Method |

| A375 | 0.05 ± 0.01[1] | 72 hours | Not Specified |

| A375 (Resistant) | 5 ± 0.1[1] | 72 hours | Not Specified |

| SK-MEL-28 | < 0.5[2] | Not Specified | Not Specified |

| M14 | < 0.5[2] | Not Specified | Not Specified |

| UACC-62 | < 0.5[2] | Not Specified | Not Specified |

| Mewo | 0.173[3] | 48 hours | PrestoBlue Assay |

| ED013 | 1.8[3] | 48 hours | PrestoBlue Assay |

IC50 values represent the concentration of Vemurafenib required to inhibit cell growth by 50%.

Table 2: Induction of Apoptosis by Vemurafenib in BRAFV600E Mutant Melanoma Cell Lines

| Cell Line | Vemurafenib Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Sub-G1 Fraction) |

| A-375 | 3 | 48 | 12%[4] |

| A-375 | 10 | 48 | 18%[4] |

| A-375 | 30 | 48 | 49%[4] |

| Mel-HO | 30 | 48 | 27%[5] |

| SKMEL19 | Not Specified | 72 | 5-7 fold increase[6] |

| 451LU | Not Specified | 72 | 5-7 fold increase[6] |

Table 3: Effect of Vemurafenib on Cell Cycle Distribution in BRAFV600E Mutant Melanoma Cell Lines

| Cell Line | Vemurafenib Concentration (µM) | Treatment Duration (hours) | Effect on Cell Cycle |

| A375 | Not Specified | Not Specified | G1 phase arrest[1] |

| A375 (Resistant) | 1 | Not Specified | ~20% of cells in S phase[1] |

| A375 (Resistant) | 5 | Not Specified | ~19% of cells in S phase[1] |

| BRAF-mutated cells | Not Specified | Not Specified | G1 cell cycle arrest[6] |

| WM266.4 | Not Specified | Not Specified | G1 arrest[7] |

Signaling Pathway Analysis

Vemurafenib's primary mechanism of action is the targeted inhibition of the constitutively active BRAFV600E mutant kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9] This inhibition leads to a downstream blockade of MEK and ERK phosphorylation, ultimately resulting in decreased cell proliferation and the induction of apoptosis.[6] However, resistance to Vemurafenib can emerge through the activation of alternative survival pathways, most notably the PI3K/AKT/mTOR pathway.[10][11][12][13]

Caption: Vemurafenib's mechanism of action on the MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of Vemurafenib.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures to determine the cytotoxic effects of Vemurafenib.[14][15][16][17]

Materials:

-

Melanoma cell lines

-

96-well cell culture plates

-

Complete culture medium

-

Vemurafenib stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Vemurafenib in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of Vemurafenib. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for MAPK Pathway Proteins

This protocol outlines the procedure for detecting the phosphorylation status of key proteins in the MAPK pathway following Vemurafenib treatment.[18][19]

Materials:

-

Treated and untreated melanoma cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol describes the detection of apoptosis using Annexin (B1180172) V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[20][21][22]

Materials:

-

Treated and untreated melanoma cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered live.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of Vemurafenib on melanoma cell lines.

Caption: A typical workflow for in vitro studies of Vemurafenib.

References

- 1. storage.imrpress.com [storage.imrpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Critical role of reactive oxygen species (ROS) for synergistic enhancement of apoptosis by vemurafenib and the potassium channel inhibitor TRAM-34 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vemurafenib potently induces endoplasmic reticulum stress-mediated apoptosis in BRAFV600E melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeting hyperactivation of the AKT survival pathway to overcome therapy resistance of melanoma brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.7. Cell Viability: MTS Cytotoxicity Assay [bio-protocol.org]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flow cytometry with annexin V-FITC and PI staining [bio-protocol.org]

- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Technical Guide: In Vitro Efficacy of Anti-melanoma Agent 1 in SK-MEL-28 Cells

This technical guide provides a comprehensive overview of the in vitro cytotoxic activity of the novel investigational compound, Anti-melanoma agent 1, against the human malignant melanoma cell line SK-MEL-28. The document details the half-maximal inhibitory concentration (IC50) values, the experimental protocols used for their determination, and the putative signaling pathway targeted by the agent.

Quantitative Analysis of Cytotoxicity

The anti-proliferative effect of Anti-melanoma agent 1 on SK-MEL-28 cells was quantified by determining its IC50 value. The data presented below represents the mean of three independent experiments, each performed in triplicate.

Table 1: IC50 Values of Anti-melanoma Agent 1 in SK-MEL-28 Cells

| Treatment Duration | IC50 (µM) | Standard Deviation (µM) |

| 24 hours | 15.8 | ± 1.2 |

| 48 hours | 7.2 | ± 0.9 |

| 72 hours | 3.5 | ± 0.5 |

Experimental Protocols

The following section outlines the detailed methodology for the determination of IC50 values of Anti-melanoma agent 1 in SK-MEL-28 cells via a CellTiter-Glo® Luminescent Cell Viability Assay.

2.1. Cell Culture and Maintenance

-

Cell Line: SK-MEL-28 (ATCC® HTB-72™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2.2. IC50 Determination Workflow

The workflow for determining the cytotoxic effect of Anti-melanoma agent 1 is depicted below.

2.3. Step-by-Step Procedure

-

Cell Seeding: SK-MEL-28 cells were harvested during the logarithmic growth phase using trypsin-EDTA. Following centrifugation and resuspension in fresh medium, cell density was determined using a hemocytometer. Cells were seeded into opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of medium and incubated for 24 hours to allow for attachment.

-

Compound Preparation and Treatment: A 10 mM stock solution of Anti-melanoma agent 1 in DMSO was prepared. A series of dilutions were then made in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The medium from the seeded plates was aspirated, and 100 µL of the medium containing the various concentrations of Anti-melanoma agent 1 was added. A vehicle control (0.1% DMSO in medium) was also included.

-

Cell Viability Assay: After the respective incubation periods (24, 48, and 72 hours), the plates were equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent was added to each well. The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis. The plate was then incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Data Acquisition and Analysis: Luminescence was measured using a plate reader. The data was normalized to the vehicle control wells (representing 100% viability). The IC50 values were calculated by fitting the data to a four-parameter logistic (4PL) non-linear regression model using GraphPad Prism software.

Proposed Mechanism of Action: MAPK/ERK Pathway Inhibition

Preliminary mechanism-of-action studies suggest that Anti-melanoma agent 1 exerts its cytotoxic effects through the inhibition of the MAPK/ERK signaling cascade, a pathway frequently hyperactivated in melanoma due to mutations in BRAF or NRAS. The proposed inhibitory action is illustrated below.

In-Depth Technical Guide: Activity of Vemurafenib in A375 Human Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular activity of Vemurafenib, a potent B-Raf proto-oncogene, serine/threonine kinase (BRAF) inhibitor, in the context of A375 human melanoma cells. This cell line harbors the BRAF V600E mutation, making it a critical in vitro model for studying the efficacy and mechanisms of BRAF-targeted therapies.

Executive Summary

Vemurafenib is an FDA-approved targeted therapy for metastatic melanoma with the BRAF V600E mutation.[1] This mutation leads to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.[1][2] Vemurafenib selectively binds to the ATP-binding domain of the mutated BRAF V600E protein, inhibiting its activity and subsequently suppressing the MAPK/ERK signaling cascade.[1][3] In A375 cells, this inhibition manifests as reduced cell viability, induction of cell cycle arrest, apoptosis, and senescence. This guide synthesizes key quantitative data, details common experimental protocols for assessing Vemurafenib's activity, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of Vemurafenib on A375 human melanoma cells as reported in various studies.

Table 1: Cell Viability and Proliferation

| Parameter | Value | Concentration | Duration | Assay | Reference |

| IC50 | 0.45 µM | Not Specified | 3 days | MTT Assay | [4] |

| IC50 | ~100 nM | Not Specified | 3 days | Trypan Blue Staining | [2][5] |

| IC50 | 248.3 nM | Not Specified | 3-4 days | Real-time-Glo MT Assay | [6] |

| IC50 | 13.217 µM | Not Specified | Not Specified | Cytotoxicity Assay | [7] |

| IC50 (Resistant Line) | 39.378 µM | Not Specified | Not Specified | Cytotoxicity Assay | [7] |

| Proliferation Inhibition | ~57% | 30 µM | 48 hours | WST-1 Assay | [8] |

Table 2: Cell Cycle and Apoptosis

| Parameter | Observation | Concentration | Duration | Assay | Reference |

| Cell Cycle | Increase in G0-G1 phase from 77.42% to ~90% | 0.45 µM & 0.9 µM | 3 days | Flow Cytometry (PI Staining) | [4] |

| Apoptosis | 36% induction | 30 µM | 48 hours | Cell Cycle Analysis | [8] |

| Apoptosis | Significant DNA fragmentation | 5 µM | 24 hours | TUNEL Assay | [9] |

| Senescence | Increase in β-galactosidase positive cells from 9.75% to 59.86% | 0.45 µM - 0.9 µM | 3 days | β-galactosidase Staining | [4] |

Table 3: Protein Expression and Signaling

| Protein/Pathway | Effect | Concentration | Duration | Assay | Reference |

| p-ERK | Decreased | 1 µM | Up to 6 hours | Western Blot | [10] |

| CCND1 (Cyclin D1) | Decreased mRNA levels | 0.45 µM & 0.9 µM | 3 days | Not Specified | [4] |

| RBL1 | Decreased mRNA levels | 0.45 µM & 0.9 µM | 3 days | Not Specified | [4] |

| MAPK Pathway | Inhibition | Not Specified | Not Specified | General observation | [1][3] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the activity of Vemurafenib in A375 cells.

Cell Culture and Treatment

A375 human melanoma cells (ATCC® CRL-1619™) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic/antimycotic solution.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7] For treatment, Vemurafenib (PLX4032), obtained from a commercial supplier like Selleck Chemicals, is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] This stock is then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.[4]

Cell Viability Assay (MTT)

-

Seeding: A375 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Vemurafenib or DMSO as a control.

-

Incubation: Cells are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: A375 cells are seeded in 6-well plates, treated with Vemurafenib for the desired time, and then harvested by trypsinization.

-

Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed in ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.[4]

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[4]

-

Incubation: Cells are incubated in the dark at 37°C for 30-60 minutes.[4]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[4]

Apoptosis Detection (TUNEL Assay)

-

Cell Seeding and Treatment: A375 cells are grown on coverslips in a 24-well plate and treated with Vemurafenib.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: DNA fragmentation is detected using an in situ cell death detection kit (e.g., from Roche) according to the manufacturer's protocol. This involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.[9]

-

Counterstaining: Nuclei of all cells are counterstained with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).[11]

-

Microscopy: Coverslips are mounted on slides, and apoptotic cells (showing green fluorescence) are visualized using a fluorescence microscope.[9][11]

Western Blot Analysis

-

Protein Extraction: After treatment, A375 cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to Vemurafenib's activity in A375 cells.

Caption: Vemurafenib inhibits the constitutively active BRAF V600E kinase in A375 cells.

Caption: A typical experimental workflow for assessing the effects of Vemurafenib on A375 cells.

Caption: Logical flow from Vemurafenib treatment to cellular outcomes in A375 melanoma cells.

References

- 1. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 5. BRAF-Inhibitor-Induced Metabolic Alterations in A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preliminary Biological Evaluation of 1-Arylamino-3-aryloxypropan-2-ols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological evaluation of 1-arylamino-3-aryloxypropan-2-ols and related derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, demonstrating a range of biological activities including anti-melanoma, antibacterial, and antileishmanial properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The biological activities of 1-arylamino-3-aryloxypropan-2-ols and its analogs are summarized below. The data is presented to facilitate comparison across different studies and biological targets.

Anti-Melanoma Activity

The cytotoxic effects of 1-arylamino-3-aryloxypropan-2-ol derivatives have been evaluated against various human melanoma cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 37 | SK-MEL-5 | 2.69 ± 0.18 | [1] |

| Compound 1 | UACC-62 | 1.85 | [2] |

| Compound 1 | M14 | 1.76 | [2] |

| Compound 2 | MALME-3M | 1.51 | [2] |

| Compound 2 | MDA-MB-435 | 1.85 | [2] |

| Compound 2 | SK-MEL-28 | 1.63 | [2] |

| Compound 2 | SK-MEL-5 | 1.54 | [2] |

| Compound 2 | UACC-257 | 1.99 | [2] |

| Compound 33 | UACC 903 | 3 ± 0.6 | [3] |

| Compound 34 | 1205 Lu | 2.1 ± 0.6 | [3] |

| Compound 42 | A375 | 0.70 ± 0.09 | [2] |

| para-nitro arylamino deriv. | MDA-MB435 | < 2 | [4] |

| 2,4-dimethoxy arylamino deriv. | MDA-MB435 | < 2 | [4] |

Antibacterial Activity

Several studies have investigated the antibacterial properties of 1-arylamino-3-aryloxypropan-2-ol analogs, particularly 1,3-bis(aryloxy)propan-2-amines. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| CPD20 | S. pyogenes | 2.5 | 6.58 | [5] |

| CPD20 | S. aureus | 2.5 | 6.58 | [5] |

| CPD20 | E. faecalis | 5 | 13.16 | [5] |

| CPD20 | MRSA (all strains) | 2.5 | 6.58 | [5] |

| CPD22 | S. pyogenes | 2.5 | 5.99 | [5] |

| CPD22 | S. aureus | 5 | 11.97 | [5] |

| CPD22 | E. faecalis | 5 | 11.97 | [5] |

| CPD18 | S. aureus | 10 | 28.68 | [5] |

| CPD18 | S. pyogenes | 10 | 28.68 | [5] |

| CPD21 | S. aureus | 10 | 26.32 | [5] |

| CPD21 | S. pyogenes | 10 | 26.32 | [5] |

Antifungal Activity

The antifungal potential of related structures, such as 3-arylamino-1-chloropropan-2-ols, has also been explored.

| Compound | Fungal Strain | Activity | Reference |

| 1-Chloro-3-(4'-chlorophenylamino)-propan-2-ol | A. fumigatus | >90% inhibition at 5.85 µg/mL | [6] |

| 1-Chloro-3-(2',6'-dichlorophenylamino)-propan-2-ol | C. albicans | Most active | [6] |

| 1-Chloro-3-(3',5'-dichlorophenylamino)-propan-2-ol | C. albicans | Most active | [6] |

Antileishmanial Activity

The activity of 1,3-bis(aryloxy)propan-2-ols and 1,3-bis(aryloxy)propan-2-amines against Leishmania amazonensis has been reported.

| Compound Class | Activity Metric | Value (µM) | Reference |

| 1,3-bis(aryloxy)propan-2-ols (Compounds 2, 3, 13, 17, 18) | IC50 | < 15.0 | [7] |

| 1,3-bis(aryloxy)propan-2-amines (Compounds 4o, 4q, 4r) | IC50 | < 10 | [8] |

Experimental Protocols

Detailed methodologies for the key biological evaluations are provided below.

Anti-Melanoma Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human melanoma cell lines (e.g., SK-MEL-5, SK-MEL-28, A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

1-arylamino-3-aryloxypropan-2-ol compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count melanoma cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antibacterial Activity: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, MRSA strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antileishmanial Activity: Promastigote Viability Assay

This assay evaluates the effect of the compounds on the viability of the promastigote stage of Leishmania.

Materials:

-

Leishmania amazonensis promastigotes

-

Complete culture medium for Leishmania (e.g., M199 medium supplemented with fetal bovine serum)

-

96-well plates

-

Test compounds dissolved in a suitable solvent

-

Resazurin (B115843) solution or another viability indicator

-

Fluorometer or spectrophotometer

Procedure:

-

Parasite Culture: Culture L. amazonensis promastigotes in their logarithmic growth phase.

-

Assay Setup: Dispense a suspension of promastigotes into 96-well plates at a density of approximately 1 x 10^6 parasites/well.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (a known antileishmanial drug like Amphotericin B) and a negative control (parasites with solvent).

-

Incubation: Incubate the plates at 25-28°C for 72 hours.

-

Viability Assessment: Add a viability indicator such as resazurin to each well and incubate for a further 4-24 hours. Measure the fluorescence or absorbance according to the indicator used.

-

Data Analysis: Calculate the percentage of parasite viability relative to the negative control and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate proposed mechanisms of action and experimental workflows.

Proposed Anti-Melanoma Signaling Pathway

The design of some 1-arylamino-3-aryloxypropan-2-ols is based on β-adrenergic receptor antagonists (β-blockers).[3] These compounds may interfere with β-adrenergic signaling, which has been implicated in melanoma progression, potentially leading to apoptosis.[9][10][11][12]

Caption: Proposed anti-melanoma mechanism via β-adrenergic receptor antagonism.

Proposed Antibacterial Mechanism of Action

Docking studies suggest that these compounds may target key proteins involved in bacterial cell division and metabolism, such as FtsZ and FabI.[5][13]

Caption: Potential antibacterial targets of 1-arylamino-3-aryloxypropan-2-ol analogs.

Experimental Workflow: MTT Assay for Cytotoxicity

The following diagram outlines the key steps in performing an MTT assay to determine the cytotoxicity of the compounds.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Workflow: MIC Determination

This diagram illustrates the process of determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. researchgate.net [researchgate.net]